(3E)-N-(2-methoxy-5-methylphenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound with a unique structure that includes methoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Formation of the Core Structure: This step involves the reaction of 2-methoxy-5-methylphenylamine with a suitable butanamide precursor under controlled conditions.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid or other nitrating agents.
Formamido Group Addition: The formamido group is added using formamide or related reagents under specific conditions to ensure the correct positioning on the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride, can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Phenylallenyl Phosphine Oxides: Compounds with similar structural motifs used in cycloaddition reactions.
Uniqueness
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N4O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H20N4O5/c1-12-4-9-17(28-3)16(10-12)20-18(24)11-13(2)21-22-19(25)14-5-7-15(8-6-14)23(26)27/h4-10H,11H2,1-3H3,(H,20,24)(H,22,25)/b21-13+ |
InChI Key |
WEADIZQMJXBUQO-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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